molecular formula C₄H₅NaO₇S B131052 Sodium dihydrogen 2-sulphonatosuccinate CAS No. 29454-16-8

Sodium dihydrogen 2-sulphonatosuccinate

Cat. No. B131052
CAS RN: 29454-16-8
M. Wt: 242.12 g/mol
InChI Key: JMGZBMRVDHKMKB-UHFFFAOYSA-L
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Description

Sodium dihydrogen 2-sulphonatosuccinate is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss sodium dihydrogen 2-sulphonatosuccinate, they do provide insights into related compounds and their behaviors, which can be informative for understanding the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sodium sulphonate compounds can be quite intricate, as demonstrated by the crystal structure analysis of sodium diheptylsulphosuccinate dihydrate. This compound crystallizes in two polymorphic modifications, with the dihydrate form allowing for a detailed single-crystal structure analysis. The crystal structure revealed a monoclinic space group with specific cell dimensions and a racemic mixture of the sulphosuccinate enantiomers . Understanding the molecular structure is crucial for predicting the behavior and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of sodium sulphonate compounds can be influenced by their molecular structure. For example, sodium 5-sulfosalicylate dihydrate reacts with copper(II) sulfate in water to form a green sodium[triaqua(5-sulfosalicylato)copper(II)] complex. This complex exhibits unusual coordination modes and reactivity, which could be relevant to the anticancer activity of Cu(II)-salicylate complexes . The interaction of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate with cetyltrimethylammonium bromide micelles also highlights the importance of hydrophobic interactions in the binding of sodium sulphonate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium sulphonate compounds are diverse and can be tailored by varying the molecular structure. For instance, the sodium salts of sulphonated poly(aryl-ether-ether-ketone) (SPEEK) displayed excellent thermal stability and specific behavior at the glass transition as a function of composition . The determination of di-(2-ethylhexyl) sodium sulfosuccinate and related dialkyl esters using the ferric hydroxamate procedure underlines the susceptibility of these compounds to specific chemical reactions . These properties are essential for practical applications, such as in surfactants or materials science.

Scientific Research Applications

Neuroprotection and Angiogenesis

  • Neuroprotective and Angiogenesis Effects : Sodium formononetin-3′-sulphonate has been investigated for its neuroprotective effects in vivo and in vitro. It demonstrates significant protective effects against cerebral ischemia and reperfusion injury in rats by improving neurological function, reducing cell apoptosis, and promoting cerebrovascular angiogenesis. This is achieved through increased expression levels of vascular endothelial growth factor and platelet endothelial cell adhesion molecule in both brain tissues and endothelial cells (Haibo Zhu et al., 2014).

Interaction with DNA

  • Interaction with Calf Thymus DNA : Studies have been conducted on the formation of a complex between copper(II) and sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate (an analogue of the core unit of anthracycline antibiotics). This complex interacts with calf thymus DNA, offering insights into potential applications in understanding drug-DNA interactions, which is crucial for developing new therapeutic agents (Partha Sarathi Guin et al., 2009).

Pharmaceutical Analysis

  • Quantitative Determination in Dosage Forms : Sodium 1,2-naphthoquinone-4-sulphonate has been used for the quantitative determination of betahistine dihydrochloride in dosage forms. This application demonstrates its role in the development of spectrophotometric methods for pharmaceutical analysis, which is sensitive, precise, and cost-effective (A. Donchenko et al., 2018).

Sodium-Ion Batteries

  • Sodium and Sodium‐Ion Batteries Research : Sodium-based batteries, including sodium/sulfur and sodium/NiCl2 batteries, have been a subject of research for over 50 years. The high Na+ ion conductivity in β‐Al2O3 opened the way to high‐energy batteries for load leveling and electrical vehicles. Research in this area is crucial for developing renewable energy storage solutions (C. Delmas, 2018).

Material Science

  • Polymer Electrolyte Membrane for Fuel Cell Applications : The synthesis of novel sulfonated polyimide using sodium 2-(2, 3-bis (4-aminophenyl) propyl) benzenesulphonate for fuel cell applications is an example of the use of sulfonated compounds in material science. This work demonstrates the potential of such materials in developing high-performance polymer electrolyte membranes (Khurram Liaqat et al., 2018).

Safety And Hazards

Sodium dihydrogen 2-sulphonatosuccinate is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and eye damage . Therefore, it is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection when handling it .

properties

IUPAC Name

disodium;2-sulfobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGZBMRVDHKMKB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dihydrogen 2-sulphonatosuccinate

CAS RN

29454-16-8
Record name Sodium dihydrogen 2-sulphonatosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Subsequently, 704 g of the resulting 10 mol ethylene oxide adduct was subjected to an esterification reaction with 100 g of maleic anhydride at 80° C. for 2 hours. Thereafter, 300 g of water was added to this reaction mixture and then neutralized with an aqueous solution of sodium hydroxide at an internal temperature of 30° C. or lower. Further, the resulting mixture was subjected to a sulfonation reaction at 70° C. for 3 hours by introduction of 120 g of sodium bisulfite to give a composition K as an example of the present invention.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Four

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